3-(benzyloxy)-N-(2-chlorobenzyl)benzamide
Overview
Description
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and a 2-chlorobenzyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide typically involves the reaction of 3-hydroxybenzamide with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzamide. This intermediate is then reacted with 2-chlorobenzyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(benzoyloxy)-N-(2-chlorobenzyl)benzamide.
Reduction: Formation of 3-(benzyloxy)-N-(2-chlorobenzyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-N-(2-chlorobenzyl)benzamide involves its interaction with specific molecular targets. The benzyloxy and 2-chlorobenzyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(benzyloxy)-N-benzylbenzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(benzyloxy)-N-(2-methylbenzyl)benzamide: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.
3-(benzyloxy)-N-(2-fluorobenzyl)benzamide: Contains a fluorine atom, which can influence its chemical stability and biological interactions.
Uniqueness
3-(benzyloxy)-N-(2-chlorobenzyl)benzamide is unique due to the presence of both the benzyloxy and 2-chlorobenzyl groups, which confer specific chemical and biological properties. The chlorine atom can enhance its reactivity in substitution reactions, while the benzyloxy group can influence its binding affinity to biological targets.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-phenylmethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c22-20-12-5-4-9-18(20)14-23-21(24)17-10-6-11-19(13-17)25-15-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQJXOBLAIHHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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